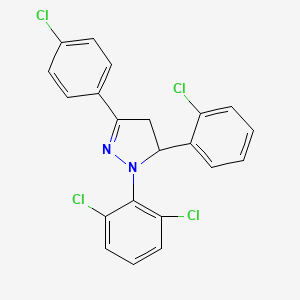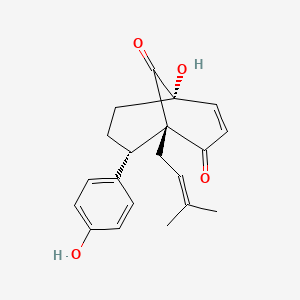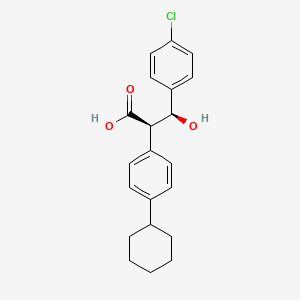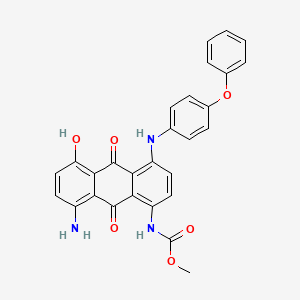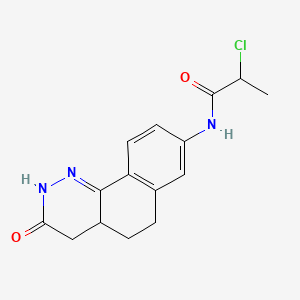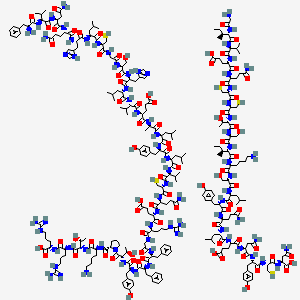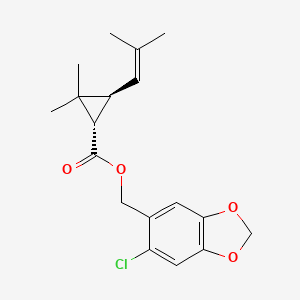
trans-Barthrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Barthrin: is a synthetic pyrethroid insecticide known for its high insecticidal activity and photostability. Pyrethroids are synthetic analogs of natural pyrethrins, which are derived from chrysanthemum flowers. This compound is widely used in agriculture and household pest control due to its effectiveness against a broad spectrum of insect pests.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Barthrin involves the esterification of chrysanthemic acid with an alcohol derivative. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with automated control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: trans-Barthrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, which may have different insecticidal properties.
Reduction: Reduction of this compound can lead to the formation of less active or inactive compounds.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The major products include various carboxylic acids and ketones.
Reduction: The major products are alcohols and alkanes.
Substitution: The major products are substituted esters or amides.
科学的研究の応用
Chemistry: trans-Barthrin is used as a model compound in studies of pyrethroid insecticides. Researchers investigate its chemical properties, stability, and degradation pathways to develop more effective and environmentally friendly insecticides.
Biology: In biological research, this compound is used to study the effects of pyrethroids on insect physiology and behavior. It helps in understanding the mechanisms of insect resistance and developing strategies to overcome it.
Medicine: While this compound itself is not used in medicine, its derivatives and analogs are explored for potential therapeutic applications, such as antiparasitic agents.
Industry: this compound is widely used in the agricultural industry for crop protection. It is also used in household products like insect sprays and mosquito coils to control pests.
作用機序
trans-Barthrin exerts its insecticidal effects by targeting the voltage-gated sodium channels in the nervous system of insects. It binds to these channels and prolongs their open state, leading to continuous nerve impulses, paralysis, and eventually death of the insect. The molecular targets include specific amino acid residues in the sodium channel protein, which are crucial for its normal function.
類似化合物との比較
- Permethrin
- Cypermethrin
- Deltamethrin
- Fenvalerate
Comparison: trans-Barthrin is unique among pyrethroids due to its high photostability, which makes it effective for outdoor applications where exposure to sunlight can degrade other pyrethroids. It also has a broad spectrum of activity against various insect pests, making it a versatile choice for pest control.
特性
CAS番号 |
40642-48-6 |
|---|---|
分子式 |
C18H21ClO4 |
分子量 |
336.8 g/mol |
IUPAC名 |
(6-chloro-1,3-benzodioxol-5-yl)methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H21ClO4/c1-10(2)5-12-16(18(12,3)4)17(20)21-8-11-6-14-15(7-13(11)19)23-9-22-14/h5-7,12,16H,8-9H2,1-4H3/t12-,16+/m0/s1 |
InChIキー |
KPMWGGRSOPMANK-BLLLJJGKSA-N |
異性体SMILES |
CC(=C[C@H]1[C@@H](C1(C)C)C(=O)OCC2=CC3=C(C=C2Cl)OCO3)C |
正規SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC3=C(C=C2Cl)OCO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





